Superior Selectivity of DDD00057570 for Parasite LAP over Human LAP
In a direct head-to-head comparison using recombinant enzymes, DDD00057570 demonstrates significantly greater selectivity for Leishmania major LAP (rLmLAP) over human LAP (rHsLAP) compared to its closest analog, DDD00097924 [1]. DDD00057570 exhibits a selectivity index (IC50 rHsLAP / IC50 rLmLAP) of >30, which is more than 10-fold higher than the selectivity index of 3 observed for DDD00097924 [1]. This high selectivity is further underscored by the observation that at a high concentration of 100 μM, DDD00057570 inhibits only 35% of human LAP activity while achieving 99% inhibition of the parasite enzyme, whereas DDD00097924 inhibits 62% of human LAP and 75% of parasite LAP under the same conditions [1].
| Evidence Dimension | Selectivity Index (rHsLAP IC50 / rLmLAP IC50) |
|---|---|
| Target Compound Data | >30 (rLmLAP IC50 = 3 ± 0.2 μM; rHsLAP IC50 > 100 μM) |
| Comparator Or Baseline | DDD00097924: Selectivity Index = 3 (rLmLAP IC50 = 31 ± 2 μM; rHsLAP IC50 = 98 μM) |
| Quantified Difference | >10-fold higher selectivity index for DDD00057570 |
| Conditions | In vitro enzyme inhibition assay using RapidFire mass spectrometry on recombinant rLmLAP and rHsLAP. |
Why This Matters
This data is critical for scientific selection, as the superior selectivity of DDD00057570 minimizes the confounding factor of host enzyme inhibition in cell-based and in vivo studies, providing a cleaner pharmacological tool for target validation.
- [1] Aguado, M. E., et al. (2024). Identification and Validation of Compounds Targeting Leishmania major Leucyl-Aminopeptidase M17. ACS Infectious Diseases, 10(6), 2002–2017. View Source
